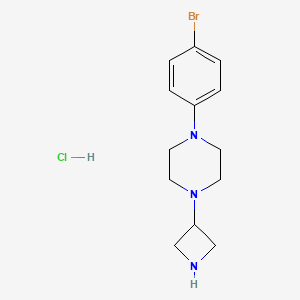
1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a bromophenyl group, and a piperazine moiety, making it a versatile molecule for diverse applications.
Métodos De Preparación
The synthesis of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(Azetidin-3-yl)-4-(4-chlorophenyl)piperazine hydrochloride
- 1-(Azetidin-3-yl)-4-(4-fluorophenyl)piperazine hydrochloride
These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride, such as its specific reactivity and biological activity, make it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H19BrClN3 |
|---|---|
Peso molecular |
332.67 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-(4-bromophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18BrN3.ClH/c14-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-15-10-13;/h1-4,13,15H,5-10H2;1H |
Clave InChI |
IWPNGVSANXHJNX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2CNC2)C3=CC=C(C=C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















